2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including furyl, triazolyl, sulfanyl, and oxadiazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Furyl Groups: The furyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Sulfanyl Group Addition: The sulfanyl group is typically introduced through nucleophilic substitution reactions.
Oxadiazole Ring Formation: This can be synthesized by cyclization of appropriate nitrile oxides with hydrazides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furyl and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The triazole and oxadiazole rings can be reduced to their corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl groups can lead to the formation of furanoic acids, while reduction of the triazole ring can yield triazolamines.
Scientific Research Applications
2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Signal Transduction: The compound could interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to its combination of furyl, triazolyl, sulfanyl, and oxadiazolyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C16H14N6O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N6O4S/c1-10-14(21-26-20-10)17-13(23)9-27-16-19-18-15(12-5-3-7-25-12)22(16)8-11-4-2-6-24-11/h2-7H,8-9H2,1H3,(H,17,21,23) |
InChI Key |
LYBXXWFVRUPBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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